![molecular formula C18H22N2O4 B5541249 ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related polysubstituted pyridines involves intricate reactions that can yield compounds with nearly planar structures. For example, the synthesis and crystal structure of closely related compounds have been studied, demonstrating methods that might be applicable to our compound of interest (Sambyal et al., 2011). These methods often rely on reactions between specific reagents under controlled conditions to introduce various functional groups to the pyridine core.

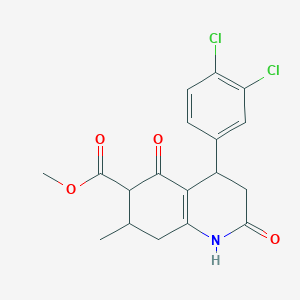

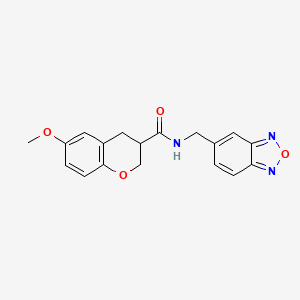

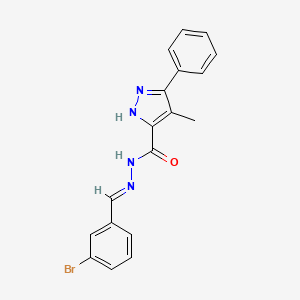

Molecular Structure Analysis

The molecular structure of related compounds reveals significant insights into their spatial arrangement and potential intermolecular interactions. For instance, detailed crystallographic analyses have shown that such molecules can adopt nearly planar structures stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking (J. Suresh et al., 2007). These structural features are crucial for understanding the reactivity and potential applications of the molecule.

Chemical Reactions and Properties

The chemical reactivity of ethyl polysubstituted pyridines is characterized by their interactions with various reagents. For example, reactions with malononitrile and other nucleophilic reagents can yield diverse derivatives, indicating a broad range of chemical transformations this compound can undergo (A. A. Harb et al., 1989). These reactions are essential for synthesizing new compounds with potentially valuable properties.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on related molecules have shown that crystal structures can be significantly stabilized by intermolecular interactions, affecting their physical state and solubility (J. Suresh et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are determined by the functional groups present in the molecule. The interactions and reactions of related compounds with nucleophilic reagents offer insights into the chemical behavior of our compound of interest (A. A. Harb et al., 1989).

科学的研究の応用

Organic Synthesis Applications

- Phosphine-Catalyzed Annulation : The compound is part of a study exploring phosphine-catalyzed [4 + 2] annulation processes. Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes annulation with N-tosylimines to yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields. This process highlights the compound's role in facilitating the synthesis of complex organic structures through innovative catalytic methods (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).

Pharmaceutical Research

- Anticonvulsant Enaminones : Investigations into the crystal structures of anticonvulsant enaminones, including derivatives of the compound , demonstrate its potential in medicinal chemistry. These studies shed light on the hydrogen bonding and molecular conformations that could underpin the therapeutic activity of such compounds (M. Kubicki, H. Bassyouni, P. W. Codding, 2000).

Novel Chemical Reactions

- Enantioselective Reductions : A series of chiral bridged macrocyclic 1,4-dihydropyridines, related to the compound, have been synthesized and examined for their potential in enantioselective reductions. This research provides insights into the structural effects on reduction processes, contributing to the development of more efficient synthetic routes for producing chiral compounds (A. Talma et al., 1985).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-[(2-ethylphenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-4-12-8-6-7-9-14(12)20-17(22)13-10-15(21)19-11(3)16(13)18(23)24-5-2/h6-9,13H,4-5,10H2,1-3H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXITGSIAINNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2CC(=O)NC(=C2C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclobutyl-2-[5-oxo-3-phenyl-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B5541171.png)

![4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5541181.png)

![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidin-3-yl}methanol](/img/structure/B5541194.png)

![4-[4-(3-methylbutanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541197.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541199.png)

![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)

![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)

![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)

![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)

![8-fluoro-2-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5541247.png)